Cas no 1427012-63-2 (1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine)

1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- Cyclopropanamine, 1-[3-(trifluoromethyl)-4-pyridinyl]-
- 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine
- 1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine
- EN300-1933879
- 1427012-63-2
- 1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine
- CS-0306728
-
- インチ: 1S/C9H9F3N2/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8/h1,4-5H,2-3,13H2
- InChIKey: CLHZJJRAZLTUJM-UHFFFAOYSA-N
- ほほえんだ: C1(C2C=CN=CC=2C(F)(F)F)(N)CC1
計算された属性
- せいみつぶんしりょう: 202.07178278g/mol
- どういたいしつりょう: 202.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.346±0.06 g/cm3(Predicted)
- ふってん: 245.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 6.21±0.20(Predicted)
1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933879-5.0g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-1933879-0.1g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1933879-1.0g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1933879-5g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1933879-10g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1933879-0.05g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1933879-2.5g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1933879-0.25g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1933879-10.0g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-1933879-0.5g |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
1427012-63-2 | 0.5g |
$1289.0 | 2023-09-17 |
1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amineに関する追加情報
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine: A Comprehensive Overview
The compound with CAS No. 1427012-63-2, known as 1-(3-(trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule is a derivative of cyclopropane, a three-membered ring structure, which is fused with a pyridine ring substituted with a trifluoromethyl group. The combination of these structural elements endows the compound with intriguing chemical properties and biological activities.
Cyclopropane is a highly strained hydrocarbon, making it reactive and versatile in organic synthesis. When fused with a pyridine ring, the resulting structure exhibits enhanced stability due to conjugation effects. The presence of the trifluoromethyl group further modifies the electronic properties of the molecule, introducing electron-withdrawing effects that can influence reactivity and bioavailability. This makes 1-(3-(trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine a promising candidate for various applications, particularly in drug design.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to act as an amide precursor has been explored in the synthesis of bioactive molecules. Researchers have demonstrated that the cyclopropane ring can serve as a rigid scaffold, facilitating the construction of complex molecular architectures with desired pharmacokinetic profiles. For instance, derivatives of this compound have shown promise in inhibiting certain enzyme activities, making them potential leads for therapeutic agents.
The synthesis of 1-(3-(trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine typically involves multi-step reactions, often starting from readily available starting materials such as pyridine derivatives and cyclopropane precursors. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or other fluorination techniques, depending on the specific conditions required for optimal yield and purity. Advanced purification methods, including chromatography and crystallization, ensure that the final product meets high-quality standards necessary for subsequent applications.
In terms of physical and chemical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, revealing that it remains intact under moderate thermal and oxidative stress. These characteristics are advantageous for its use in both laboratory settings and industrial-scale production processes.
One of the most exciting developments involving 1-(3-(trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is its role in materials science. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could find applications in nanotechnology and surface modification. The unique electronic properties of the molecule make it a candidate for use in organic electronics, particularly in field-effect transistors (FETs), where it could serve as an active layer material.
Furthermore, recent advancements in computational chemistry have allowed for detailed modeling of this compound's interaction with biological systems. Molecular docking studies have revealed that it has potential binding affinities to certain protein targets associated with diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug discovery programs targeting these conditions.
In conclusion, 1-(3-(trifluoromethyl)pyridin-4-yl)cyclopropan-1-amie stands out as a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for advancing both fundamental chemical understanding and practical innovations in medicine and materials science.
1427012-63-2 (1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine) 関連製品
- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)
- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)
- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 300827-87-6(Desvenlafaxine Hydrochloride)
- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 2649065-52-9(9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)
- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 383145-27-5(4-(3-Chlorophenyl)-1,3-thiazole)
- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)
- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)




